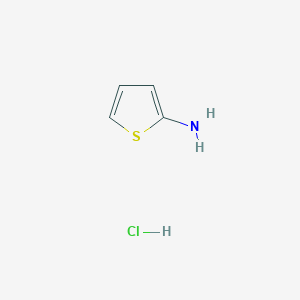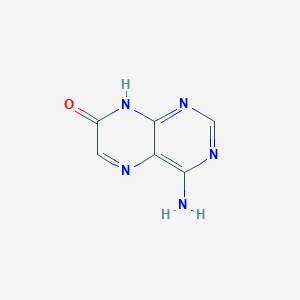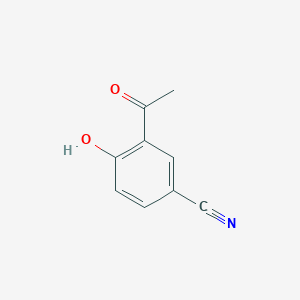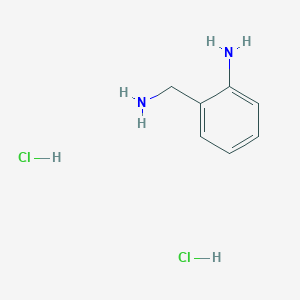
o-Aminobenzylamine dihydrochloride
Descripción general
Descripción
o-Aminobenzylamine dihydrochloride is a chemical compound that serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group attached to a benzyl moiety, which allows it to undergo a variety of chemical reactions. This compound is particularly important in the field of organic chemistry due to its versatility in forming complex structures such as quinolines and benzimidazoles.
Synthesis Analysis
The synthesis of o-Aminobenzylamine derivatives has been explored through various methods. One approach involves the acceptorless dehydrogenative cyclization of o-aminobenzyl alcohols with ketones to form quinolines, a reaction catalyzed by water-soluble metal-ligand bifunctional catalysts . Another method includes the oxone mediated tandem transformation of 2-aminobenzylamines to 2-substituted benzimidazoles, which proceeds via an initial condensation followed by oxone-mediated ring distortion . Additionally, chiral o-aminobenzylamines have been synthesized through the stereoselective addition of Grignard reagents to N-[(o-aminophenyl)methylene]sulfinamides, yielding o-aminosulfinylimines with good to excellent diastereoselectivities .
Molecular Structure Analysis
The molecular structure of o-Aminobenzylamine dihydrochloride allows it to act as a bidentate ligand, capable of forming complexes with various metal ions. Studies have shown that it can form complexes with copper(II), cobalt(II), and nickel(II), where it acts as a bridging or chelating agent . The ability to form such complexes is indicative of its flexible coordination chemistry, which is a valuable property in the synthesis of metal-organic frameworks and catalysis.
Chemical Reactions Analysis
o-Aminobenzylamine dihydrochloride is involved in a range of chemical reactions. It can be copolymerized with aniline to produce a polymer with aliphatic amino groups that can be further derivatized . This copolymerization leads to materials with conductive properties and the potential for chemical modification. The compound's reactivity also extends to the formation of Schiff bases when reacted with aldehydes, which can be further reduced to produce o-hydroxybenzyl-amino acids with potential antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of o-Aminobenzylamine dihydrochloride derivatives are influenced by their molecular structure. For instance, the electrochemical copolymerization of aniline and o-aminobenzylamine results in a material with similar conductivity to polyaniline, which can be improved in weak acidic to neutral media . The ability to form stable complexes with metal ions also affects the solubility and reactivity of the compound in various solvents . The derivatization of the polymer obtained from the copolymerization of aniline and o-aminobenzylamine demonstrates the compound's chemical versatility and potential for functionalization .
Aplicaciones Científicas De Investigación
Metal Complex Formation
o-Aminobenzylamine dihydrochloride (o-aba) exhibits notable properties in forming complexes with various metals. Studies by Kovala-Demertzi et al. (1983) describe how o-aba reacts with metal halides like copper(II), cobalt(II), and nickel(II) to form complexes. These complexes are characterized by various analytical techniques, confirming that o-aba acts as a bidentate bridging or chelating agent. This property of o-aba is compared with other diamines, highlighting its unique ligating abilities (Kovala-Demertzi, Tsangaris, & Hadjiliadis, 1983).
Heterocyclic Compound Synthesis
In the field of organic chemistry, o-aminobenzylamine is used for synthesizing various heterocyclic compounds. Kabbe (1978) demonstrated the reaction of o-aminobenzylamine with phthalic anhydride, leading to the formation of tetracyclic heterocyclic compounds. This process showcases the versatility of o-aminobenzylamine in creating novel ring systems, a crucial aspect in the development of new chemical entities (Kabbe, 1978).
Quinazoline Synthesis
o-Aminobenzylamine plays a significant role in the synthesis of quinazolines. Eynde et al. (1993) developed a method where aldehydes, converted in situ to N-(1-chloroalkyl)pyridinium chlorides, react with 2-aminobenzylamine to yield tetrahydroquinazolines. This approach is considered a convenient method for producing 2-substituted quinazolines, highlighting the practical applications of o-aminobenzylamine in organic synthesis (Eynde et al., 1993).
Chiral Ligand and Catalyst Synthesis
The synthesis of chiral o-aminobenzylamines is critical for producing chiral ligands and catalysts used in asymmetric synthesis. Zhou et al. (2021) reported a highly efficient and stereoselective method for producing chiral o-aminosulfinylimines, demonstrating the importance of o-aminobenzylamine in creating useful intermediates for asymmetric synthesis (Zhou, Zhong, & Xiao, 2021).
Propiedades
IUPAC Name |
2-(aminomethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-4H,5,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBZDLPGORORCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494024 | |
| Record name | 2-(Aminomethyl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Aminobenzylamine dihydrochloride | |
CAS RN |
29483-71-4 | |
| Record name | 2-(Aminomethyl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



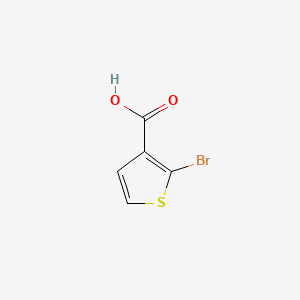
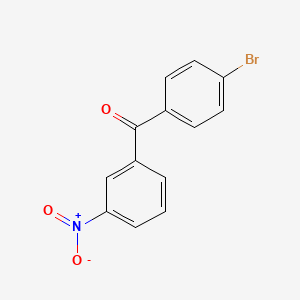
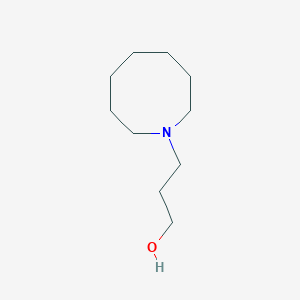
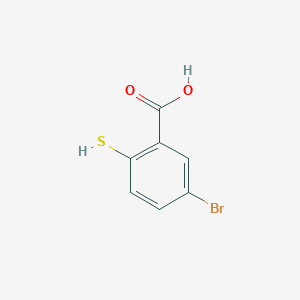
![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)





